molecular formula C8H11BrO2 B2907193 Methyl (1R,4R,5R)-4-bromobicyclo[3.1.0]hexane-1-carboxylate CAS No. 2253630-55-4

Methyl (1R,4R,5R)-4-bromobicyclo[3.1.0]hexane-1-carboxylate

Cat. No.: B2907193
CAS No.: 2253630-55-4
M. Wt: 219.078
InChI Key: LFEAXTJMEOTOTM-SHYZEUOFSA-N
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Description

Methyl (1R,4R,5R)-4-bromobicyclo[310]hexane-1-carboxylate is a bicyclic compound with a bromine atom attached to the fourth carbon of the bicyclo[310]hexane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (1R,4R,5R)-4-bromobicyclo[3.1.0]hexane-1-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with a suitable bicyclic precursor, such as bicyclo[3.1.0]hexane.

    Bromination: The precursor undergoes bromination at the fourth carbon position using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.

    Esterification: The resulting brominated intermediate is then esterified with methanol in the presence of an acid catalyst to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl (1R,4R,5R)-4-bromobicyclo[3.1.0]hexane-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, under suitable conditions.

    Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding the corresponding hydrocarbon.

    Oxidation Reactions: The ester group can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium hydroxide, potassium cyanide, or primary amines in polar solvents.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Products vary depending on the nucleophile used, such as alcohols, nitriles, or amines.

    Reduction: The major product is the corresponding hydrocarbon.

    Oxidation: Products include carboxylic acids or other oxidized derivatives.

Scientific Research Applications

Methyl (1R,4R,5R)-4-bromobicyclo[3.1.0]hexane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (1R,4R,5R)-4-bromobicyclo[3.1.0]hexane-1-carboxylate depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biological effects. The exact pathways and molecular targets involved can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    Methyl (1R,5R)-4-oxobicyclo[3.1.0]hexane-1-carboxylate: Similar bicyclic structure but with a ketone group instead of a bromine atom.

    Methyl (1S,2S,5R)-3-azabicyclo[3.1.0]hexane-2-carboxylate: Contains a nitrogen atom in the bicyclic ring, leading to different chemical properties.

Uniqueness

Methyl (1R,4R,5R)-4-bromobicyclo[3.1.0]hexane-1-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in synthetic chemistry and a subject of interest in various research fields.

Properties

IUPAC Name

methyl (1R,4R,5R)-4-bromobicyclo[3.1.0]hexane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrO2/c1-11-7(10)8-3-2-6(9)5(8)4-8/h5-6H,2-4H2,1H3/t5-,6+,8+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFEAXTJMEOTOTM-SHYZEUOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCC(C1C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@]12CC[C@H]([C@@H]1C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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